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Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

EDP-305: A Comparative Analysis of a Novel
FXR Agonist for Liver Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist
EDP-305 with other therapeutic alternatives for non-alcoholic steatohepatitis (NASH) and
primary biliary cholangitis (PBC). The information is compiled from preclinical and clinical
studies to support an objective evaluation of its therapeutic potential.

Mechanism of Action: A Selective Approach

EDP-305 is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear
receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR
plays a significant role in reducing inflammation and fibrosis in the liver. EDP-305 is a hon-bile
acid steroidal and non-steroidal hybrid that has been designed for increased binding affinity to
the FXR receptor. A key differentiator from other FXR agonists like obeticholic acid (OCA) is its
minimal activity against the TGR5 receptor, a G-protein coupled receptor that is also activated
by bile acids. This selectivity may contribute to a different side-effect profile.
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Caption: Simplified signaling pathway of EDP-305 via FXR activation.

Preclinical Efficacy: Head-to-Head with Obeticholic
Acid

In vitro and in vivo preclinical studies have demonstrated the potency and efficacy of EDP-305,
often in direct comparison with obeticholic acid (OCA).

In Vitro Potency and Selectivity
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Obeticholic Acid

Parameter EDP-305 Reference
(OCA)
FXR EC50 (HEK
8 nM 130 nM
cells)
TGRS Activity Minimal Active
Nuclear Receptor
o Selective for FXR
Selectivity
In Vivo Gene Regulation in Mice
Gene EDP-305 Effect OCA Effect Reference
SHP (Small 5-fold increase at 12 Minimal induction at

Heterodimer Partner)

nM

12 nM

BSEP (Bile Salt
Export Pump)

18-fold increase at 12
nM

Minimal induction at
12 nM

CYP7A1 (Cholesterol
7a-hydroxylase)

Reduced to ~5%

Reduced to ~40%

FGF15 (Fibroblast
Growth Factor 15)

Dose-dependent

increase

Clinical Trial Data: Evaluating Efficacy and Safety

EDP-305 has been evaluated in Phase 1 and Phase 2 clinical trials for both NASH and PBC.

Phase 2 ARGON-1 Study in NASH (12 Weeks)

This double-blind, placebo-controlled study randomized patients with fibrotic NASH to receive

EDP-305 or a placebo.
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EDP-305 (2.5 EDP-305 (1

Endpoint Placebo Reference
mg) mg)
Mean Change in
-27.9 -21.7 -15.4
ALT (U/L)
Absolute Liver
Fat Reduction -7.1% -3.3% -2.4%
(MRI-PDFF)
Pruritus
) 50.9% 9.1% 4.2%
Incidence
Discontinuation
20.8% 1.8% 0%

due to Pruritus

Phase 2 INTREPID Study in PBC (12 Weeks)

This randomized, double-blind, placebo-controlled study evaluated EDP-305 in patients with
PBC.

. EDP-305 (2.5 EDP-305 (1
Endpoint Placebo Reference

mg) mg)

ALP Response
Rate (ITT 46% 45% 11%

analysis)

Absolute Change

i Statistically Statistically
in ALP from o o -
) Significant Significant
Baseline
Severe Pruritus 5 patients - -
Discontinuation
18% 3% -

due to Pruritus

Experimental Protocols
In Vitro FXR Reporter Assay
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e Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293T
cells.

e Method: A chimeric FXR reporter assay and a full-length FXR luciferase reporter assay were
used. Cells were transfected with the respective constructs. After 22 hours of treatment with
EDP-305, OCA, or chenodeoxycholic acid (CDCA), the luciferase signal was measured to
determine potency (EC50) and efficacy.

In Vivo Murine Models of NASH

e Models: Streptozotocin-high fat diet (STAM™) model and a dietary induced NASH (DIN)
model (high fat, cholesterol, and fructose).

o Treatment: Mice were administered EDP-305 or OCA via oral gavage for a specified
duration.

» Endpoints: Evaluation of liver injury, progression of NASH, liver steatosis, and hepatocyte
ballooning through serum chemistry and histology. The non-alcoholic fatty liver disease
(NAFLD) activity score (NAS) was also assessed.
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Caption: Experimental workflow for EDP-305 development.
Phase 2 Clinical Trial Desigh (ARGON-1 for NASH)
e Design: A double-blind, placebo-controlled, randomized study.

o Participants: Patients with fibrotic NASH (without cirrhosis), diagnosed by historical biopsy or
phenotypically.

« Intervention: Patients were randomized to receive EDP-305 (1 mg or 2.5 mg) or a placebo
once daily for 12 weeks.

o Primary Endpoint: Mean change in alanine aminotransferase (ALT) from baseline to week
12.

o Key Secondary Endpoint: Mean change in liver fat content from baseline to week 12,
measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

Comparison with Other FXR Agonists

While direct, blinded, controlled head-to-head clinical trials with other FXR agonists are limited,
comparisons can be drawn from their respective clinical trial data.
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Obeticholic Acid

Other
Investigational FXR

Feature EDP-305 Agonists (e.g.,
(OCA) .
Tropifexor,
Cilofexor)
Mechanism Selective FXR Agonist  FXR Agonist FXR Agonists

NASH Efficacy

Reduction in ALT and

liver fat.

Improvement in
fibrosis, but not NASH
resolution in some

studies.

Reductions in liver fat
and ALT have been

reported.

PBC Efficacy

Statistically significant

reduction in ALP.

Approved for PBC,
demonstrated

reduction in ALP.

Data in PBC is less

mature.

Key Side Effect

Dose-dependent

pruritus.

Pruritus and increases

in LDL cholesterol.

Pruritus has been a
commonly reported

side effect.

Lipid Profile

No apparent effect on
lipids in the INTREPID
study.

Associated with
increases in LDL and

decreases in HDL.

Effects on lipids vary.

Summary and Future Directions

EDP-305 has demonstrated potent and selective FXR agonism in preclinical models, with
evidence of greater in vitro potency compared to OCA. Clinical data from Phase 2 studies in
NASH and PBC have shown target engagement and efficacy in reducing markers of liver injury
and fat content. However, pruritus remains a significant dose-limiting side effect. The favorable
profile of EDP-305 regarding lipid metabolism compared to OCA could be a clinical advantage.
Further investigation in larger, longer-term studies is necessary to fully establish the therapeutic
potential of EDP-305 in the management of chronic liver diseases and to optimize its efficacy
and tolerability profile. The development of combination therapies with other mechanisms of
action is also a promising avenue for future research.

« To cite this document: BenchChem. [A blinded, controlled study to validate the therapeutic
potential of EDP-305]. BenchChem, [2025]. [Online PDF]. Available at:
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therapeutic-potential-of-edp-305]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b11930703#a-blinded-controlled-study-to-validate-the-therapeutic-potential-of-edp-305
https://www.benchchem.com/product/b11930703#a-blinded-controlled-study-to-validate-the-therapeutic-potential-of-edp-305
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11930703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

